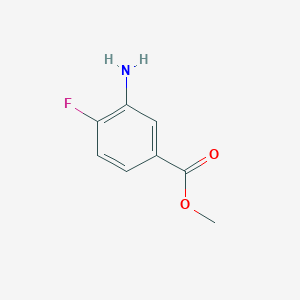

Methyl 3-amino-4-fluorobenzoate

Description

BenchChem offers high-quality Methyl 3-amino-4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-amino-4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-amino-4-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABELEDYNIKPYTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30501853 | |

| Record name | Methyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

369-26-6 | |

| Record name | Benzoic acid, 3-amino-4-fluoro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=369-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-amino-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30501853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-amino-4-fluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Fluorinated Intermediate

An In-Depth Technical Guide to Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6)

This guide provides a comprehensive technical overview of Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6), a key fluorinated building block for researchers, scientists, and professionals in drug development. We will delve into its core properties, reactivity, synthesis, and applications, offering field-proven insights grounded in authoritative data.

Methyl 3-amino-4-fluorobenzoate is a substituted aromatic ester that has garnered significant interest in medicinal chemistry.[1] Its unique trifunctional structure—an amine, a methyl ester, and a fluorine atom on a benzene ring—provides multiple reaction sites for constructing complex molecular architectures.[1] The strategic placement of the fluorine atom, in particular, is a cornerstone of modern drug design. Fluorine's high electronegativity and small size can profoundly alter a molecule's properties, often leading to enhanced metabolic stability and improved binding affinity to protein targets.[1] This guide serves as a practical resource for understanding and utilizing this versatile compound in research and development settings.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of a chemical is the bedrock of its effective application. Methyl 3-amino-4-fluorobenzoate is a solid at room temperature, typically appearing as a beige or light yellow powder.[2][3][4]

Table 1: Key Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 369-26-6 | [5][6][7][8][9][10][11][12] |

| Molecular Formula | C₈H₈FNO₂ | [2][5][6][8][10][13] |

| Molecular Weight | 169.15 g/mol | [1][2][5][7][8][11] |

| IUPAC Name | methyl 3-amino-4-fluorobenzoate | [5][11] |

| Synonyms | 3-Amino-4-fluorobenzoic acid methyl ester, 2-Fluoro-5-(methoxycarbonyl)aniline | [2][8][11][13] |

| Melting Point | 66-69 °C | [1][7][9] |

| Boiling Point | 271.1 °C at 760 mmHg | [1][9] |

| Density | 1.264 g/cm³ | [1][9] |

| InChI Key | ABELEDYNIKPYTP-UHFFFAOYSA-N |[2] |

Caption: Chemical structure of Methyl 3-amino-4-fluorobenzoate.

Spectral Characterization Profile

Structural elucidation and purity assessment rely on spectroscopic analysis. The following data represent the expected spectral characteristics for this compound, which are crucial for quality control and reaction monitoring.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value |

|---|---|---|

| ¹H NMR | Aromatic Protons (Ar-H) | 6.8 - 7.5 ppm (Multiplet) |

| Methyl Protons (-OCH₃) | ~3.8 ppm (Singlet) | |

| Amine Protons (-NH₂) | Broad Singlet | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 165 - 170 ppm |

| Aromatic Carbons (Ar-C) | 110 - 150 ppm (shifts influenced by F and NH₂ substituents) | |

| Methyl Carbon (-OCH₃) | ~52 ppm |

| Mass Spec. | Molecular Ion [M]⁺ | m/z 169.05 |

Causality Insight: In the proton NMR spectrum, the aromatic protons exhibit a complex multiplet pattern not only due to proton-proton coupling but also due to coupling with the adjacent fluorine atom.[1] The amine protons often appear as a broad singlet because of quadrupole broadening and potential hydrogen exchange.[1]

Chemical Reactivity and Synthetic Utility

The synthetic value of Methyl 3-amino-4-fluorobenzoate stems from the distinct reactivity of its three functional groups.

-

Amino Group (-NH₂): As a primary aniline, this group is nucleophilic and can undergo a wide range of transformations. It is readily acylated, alkylated, and, most importantly, can be converted into a diazonium salt. Diazotization of the amino group opens a gateway to a vast array of functionalities through Sandmeyer, Gattermann, or Schiemann reactions, allowing for the introduction of halides, cyano, hydroxyl, and other groups.[1]

-

Ester Group (-COOCH₃): The methyl ester can be hydrolyzed under acidic or basic (saponification) conditions to yield the corresponding 3-amino-4-fluorobenzoic acid.[1] This carboxylic acid can then be activated for amide bond formation, a critical step in the synthesis of many pharmaceutical agents. The ester can also undergo transesterification with other alcohols.[1]

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, with the directing effects governed by the interplay between the ortho, para-directing amino group and the meta-directing ester group.

Caption: Key reaction pathways for Methyl 3-amino-4-fluorobenzoate.

Representative Synthesis Protocol

While multiple synthetic routes exist, a common and straightforward method involves the esterification of the parent carboxylic acid. This protocol is illustrative and should be adapted based on laboratory safety standards and scale.

Protocol: Fischer Esterification of 3-Amino-4-fluorobenzoic Acid

Causality: This reaction proceeds via acid-catalyzed nucleophilic acyl substitution. Thionyl chloride (SOCl₂) is used here as it reacts with methanol to form HCl in situ, which acts as the catalyst, and also serves as a dehydrating agent, driving the equilibrium towards the product. A similar protocol has been described for a related compound.[3]

-

Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-amino-4-fluorobenzoic acid (1 equivalent).

-

Solvent Addition: Add anhydrous methanol (approx. 4 mL per gram of acid).

-

Catalyst Addition: Cool the solution in an ice bath. Slowly add thionyl chloride (2.2 equivalents) dropwise while stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Reaction: Remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove excess methanol and SOCl₂.

-

Neutralization & Extraction: Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the residue until gas evolution ceases and the pH is neutral or slightly basic. Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization or column chromatography if necessary.

Caption: Workflow for a representative synthesis of the title compound.

Applications in Medicinal Chemistry and Drug Development

Methyl 3-amino-4-fluorobenzoate is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate. Its value lies in providing a scaffold that introduces synthetically useful functional groups and a fluorine atom.

-

Metabolic Blocker: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[1] Incorporating fluorine at a position that would otherwise be susceptible to oxidative metabolism can significantly increase a drug's in vivo half-life.

-

Modulation of Physicochemical Properties: Fluorine substitution can lower the pKa of nearby amino groups, affecting the molecule's ionization state at physiological pH. This can influence properties like solubility, lipophilicity, and membrane permeability.

-

Building Block for Heterocycles: The vicinal amino and ester groups can be used as anchor points for constructing various heterocyclic ring systems, which are prevalent in many drug classes. For example, it can be a precursor for quinolones, benzimidazoles, or other fused ring systems. While not this exact isomer, the related intermediate Methyl 3-Amino-2-Fluorobenzoate is a key building block for the targeted cancer therapy drug Dabrafenib, highlighting the importance of this class of compounds.[14]

Safety and Handling

Proper handling is essential for laboratory safety. Methyl 3-amino-4-fluorobenzoate is classified as harmful and an irritant.

Table 3: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement |

|---|

|

| GHS07 | H302: Harmful if swallowed.[5] H315: Causes skin irritation.[5] H319: Causes serious eye irritation.[5] H335: May cause respiratory irritation.[5] |-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing dust.

-

Storage: Store in a tightly sealed container in a cool, dry place.[13] Some suppliers recommend storage at 2-8°C or 4°C, protected from light.[13]

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water.[15]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[15]

-

Inhalation: Move person into fresh air.[15]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

-

In all cases of exposure, consult a physician and show them the safety data sheet.[15]

-

Analytical Methodologies

To ensure the purity and identity of Methyl 3-amino-4-fluorobenzoate, especially in a GMP or research setting, validated analytical methods are required.

-

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard method for assessing purity and quantifying the compound. Reversed-phase columns (e.g., C18) with mobile phases consisting of acetonitrile/water or methanol/water mixtures are typically effective.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Due to its volatility, GC-MS can also be used for identification and purity analysis, providing both retention time and mass spectral data for confirmation.

-

Quantitative NMR (qNMR): For creating a certified reference standard, qNMR can be employed to determine the exact purity of a sample against a known internal standard.

Conclusion

Methyl 3-amino-4-fluorobenzoate (CAS 369-26-6) is a high-value chemical intermediate whose utility is rooted in its trifunctional nature. The strategic combination of a reactive amine, a modifiable ester, and a property-enhancing fluorine atom makes it a powerful tool for medicinal chemists. A thorough understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for leveraging its full potential in the synthesis of novel therapeutics and other advanced materials.

References

-

Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

-

Methyl 3-Amino-4-fluorobenzoate - CAS:369-26-6. (n.d.). Sunway Pharm Ltd. Retrieved January 11, 2026, from [Link]

-

AB468467 | CAS 369-26-6. (n.d.). abcr Gute Chemie. Retrieved January 11, 2026, from [Link]

-

methyl 3-amino-4-fluorobenzoate, 369-26-6, Purity 95%. (n.d.). Saan Chemical. Retrieved January 11, 2026, from [Link]

-

Methyl 3-amino-4-fluorobenzoate, min 98%, 100 grams. (n.d.). CP Lab Safety. Retrieved January 11, 2026, from [Link]

-

MSDS of Methyl 3-amino-4-fluorobezoate. (2017, March 22). Capot Chemical Co., Ltd. Retrieved January 11, 2026, from [Link]

-

369-26-6. (n.d.). Chemsrc.com. Retrieved January 11, 2026, from [Link]

-

Expert Insights: The Synthesis and Application of Methyl 3-Amino-2-Fluorobenzoate in Drug Development. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 11, 2026, from [Link]

-

CAS No : 369-26-6 | Product Name : Methyl 3-amino-4-fluorobenzoate. (n.d.). Pharmaffiliates. Retrieved January 11, 2026, from [Link]

-

III Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved January 11, 2026, from [Link]

-

Methyl 3-amino-4-fluorobenzoate - [M48966]. (n.d.). Synthonix. Retrieved January 11, 2026, from [Link]

-

Analytical Methods. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester. (n.d.). Google Patents.

-

Applications of fluorine-containing amino acids for drug design. (2020). PubMed. Retrieved January 11, 2026, from [Link]

-

[Application of methyl in drug design]. (2013). PubMed. Retrieved January 11, 2026, from [Link]

-

New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2022). MDPI. Retrieved January 11, 2026, from [Link]

- The preparation method of the aminobenzoic acid of 3 methyl 4. (n.d.). Google Patents.

-

Rigid PN Cages as 3-Dimensional Building Blocks for Crystalline or Amorphous Networked Materials - Supporting Information. (n.d.). University of Oregon. Retrieved January 11, 2026, from [Link]

-

Analytical Methods (methods used to detect and measure each analyte). (n.d.). FDA. Retrieved January 11, 2026, from [Link]

-

KEGG PATHWAY Database. (n.d.). KEGG. Retrieved January 11, 2026, from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Methyl 3-amino-4-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 3. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

- 4. CN106831460A - The preparation method of the aminobenzoic acid of 3 methyl 4 - Google Patents [patents.google.com]

- 5. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl 3-Amino-4-fluorobenzoate - CAS:369-26-6 - Sunway Pharm Ltd [3wpharm.com]

- 7. AB468467 | CAS 369-26-6 – abcr Gute Chemie [abcr.com]

- 8. scbt.com [scbt.com]

- 9. methyl 3-amino-4-fluorobenzoate369-26-6,Purity95%_Saan Chemical Technology (Shanghai) Co., Ltd. [molbase.com]

- 10. calpaclab.com [calpaclab.com]

- 11. 369-26-6 | Methyl 3-amino-4-fluorobenzoate - AiFChem [aifchem.com]

- 12. Synthonix, Inc > 369-26-6 | Methyl 3-amino-4-fluorobenzoate [synthonix.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

- 14. nbinno.com [nbinno.com]

- 15. capotchem.cn [capotchem.cn]

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-amino-4-fluorobenzoate

Introduction: The Strategic Importance of Methyl 3-amino-4-fluorobenzoate in Modern Drug Discovery

Methyl 3-amino-4-fluorobenzoate (CAS No. 369-26-6) is a deceptively simple aromatic ester that serves as a high-value building block in contemporary medicinal chemistry and drug development.[1][2][3] Its strategic placement of amino, fluoro, and methyl ester functionalities on a benzene ring creates a versatile scaffold for synthesizing complex molecular architectures. The fluorine atom, in particular, is a celebrated feature in drug design, often introduced to modulate metabolic stability, binding affinity, and lipophilicity. Understanding the fundamental physicochemical properties of this intermediate is not merely an academic exercise; it is a critical prerequisite for its effective and efficient use in process development, formulation, and quality control. This guide provides an in-depth analysis of these core properties, blending established data with field-proven insights into the causality behind experimental choices, thereby offering a practical framework for researchers, scientists, and drug development professionals.

Core Molecular and Physical Characteristics

The foundational properties of a molecule dictate its behavior from the reaction flask to potential in vivo applications. These parameters are the first to be determined and are essential for identification, purity assessment, and process safety.

Molecular Identity and Structure

-

IUPAC Name: methyl 3-amino-4-fluorobenzoate[1]

-

Synonyms: 2-Fluoro-5-(methoxycarbonyl)aniline, Benzoic acid, 3-amino-4-fluoro-, methyl ester[1][3][4]

The molecule's structure, confirmed by standard spectroscopic methods, is the ultimate determinant of its chemical and physical behavior. The interplay between the electron-donating amino group, the electron-withdrawing and metabolically robust fluoro group, and the reactive methyl ester handle makes it a uniquely valuable synthetic intermediate.

Summary of Physicochemical Properties

The following table summarizes the key physicochemical data for Methyl 3-amino-4-fluorobenzoate. It is crucial to note that while some properties are well-documented, others, such as melting and boiling points, lack definitive experimental values in publicly accessible literature and often require direct measurement.

| Property | Value / Range | Source / Comment |

| Molecular Weight | 169.15 g/mol | [1][3] Calculated |

| Monoisotopic Mass | 169.05390666 Da | [5][6] Computed by high-resolution mass spectrometry. |

| Appearance | Solid, powder or crystalline form. | [4] Typical for small organic molecules of this molecular weight. |

| Melting Point | Data not available. Requires experimental determination. | The isomer, methyl 4-amino-3-fluorobenzoate, has a reported melting point of 133°C, which may serve as a rough estimate.[7][8] |

| Boiling Point | Data not available. Requires experimental determination. | The isomer, methyl 4-amino-3-fluorobenzoate, has a reported boiling point of 296.3°C at 760 mmHg.[8] |

| Calculated XLogP3 | 1.3 | [1][6] Indicates moderate lipophilicity. |

| pKa | Data not available. Requires experimental determination. | The amino group is expected to be weakly basic, while the ester is effectively neutral. |

| Solubility | Data not available. Requires experimental determination. | Expected to have low aqueous solubility but good solubility in organic solvents like alcohols and ethers, typical for aminobenzoate esters.[9] |

Lipophilicity and Partitioning Behavior (LogP)

Expert Insight: Lipophilicity, quantified by the partition coefficient (LogP), is a cornerstone of the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of any potential drug candidate. It governs how a molecule partitions between aqueous and lipid environments, directly impacting membrane permeability and protein binding.

For Methyl 3-amino-4-fluorobenzoate, the computationally predicted XLogP value is 1.3.[1][6] This value suggests a balanced character, being neither excessively hydrophilic nor lipophilic. In a drug development context, this is a favorable starting point. Intermediates in this range often lead to final compounds that can cross cellular membranes without being so lipophilic that they suffer from poor aqueous solubility or non-specific binding. The presence of the polar amino group and ester carbonyl is balanced by the aromatic ring and the lipophilic fluorine atom.

Ionization Profile (pKa)

Expert Insight: The ionization state of a molecule at physiological pH (typically ~7.4) is a critical determinant of its solubility, absorption, and receptor interaction. The pKa value defines the pH at which a functional group is 50% ionized.

-

Amino Group (-NH₂): This group is basic. The pKa of aniline is ~4.6. The presence of the electron-withdrawing fluorine and ester groups on the ring would be expected to decrease the basicity of the amino group, likely resulting in a pKa lower than 4.6. This means that at physiological pH 7.4, the amino group will be predominantly in its neutral, un-ionized form (-NH₂).

-

Ester Group (-COOCH₃): This group is considered neutral and does not have a physiologically relevant pKa.

The lack of a precise experimental value underscores the necessity of its determination for any project where this molecule is a key intermediate. Potentiometric titration is the gold-standard method for this purpose. A detailed protocol is provided in the Appendix.[10][11][12]

Spectroscopic and Spectrometric Characterization

Spectroscopic data provides the "fingerprint" of a molecule, essential for structure confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a published, assigned spectrum for this specific isomer is not available, the expected signals in ¹H and ¹³C NMR can be predicted based on its structure and data from analogous compounds.[13]

-

¹H NMR (Expected Signals):

-

A singlet around 3.8-3.9 ppm for the methyl ester protons (-OCH₃).

-

A broad singlet for the amine protons (-NH₂), which may appear between 3.5-5.0 ppm and can exchange with D₂O.

-

Three aromatic protons in the range of 6.5-7.5 ppm. Their splitting patterns will be complex due to coupling with each other and with the ¹⁹F nucleus.

-

-

¹³C NMR (Expected Signals):

-

A signal for the methyl ester carbon (~52 ppm).

-

A signal for the ester carbonyl carbon (~166 ppm).

-

Six distinct aromatic carbon signals. The carbon directly attached to the fluorine atom will show a large coupling constant (¹JCF), and adjacent carbons will show smaller couplings (²JCF, ³JCF). Chemical shifts will be influenced by the combined electronic effects of all three substituents.

-

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying key functional groups. The expected characteristic absorption bands for Methyl 3-amino-4-fluorobenzoate would include:

-

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.

-

C=O Stretching: A strong, sharp band around 1700-1720 cm⁻¹ for the ester carbonyl.

-

C-O Stretching: A band in the 1250-1300 cm⁻¹ region for the ester C-O bond.

-

C-F Stretching: A strong band in the 1200-1300 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Exact Mass: 169.0539 g/mol for the molecular ion [C₈H₈FNO₂]⁺.[5][6]

-

Expected Ionization: In electrospray ionization (ESI) positive mode, the most prominent ion is expected to be the protonated molecule [M+H]⁺ at m/z 170.06119.[6] Adducts with sodium [M+Na]⁺ at m/z 192.04313 may also be observed.[6] This high-resolution data is crucial for confirming the elemental formula during synthesis.

Stability and Handling

For any chemical intermediate, understanding its stability and required handling procedures is paramount for safety, quality control, and achieving reproducible results in synthesis.

-

Storage: Commercial suppliers recommend storing Methyl 3-amino-4-fluorobenzoate at room temperature, sealed in a dry environment, and protected from light. For long-term storage, maintaining an inert atmosphere (e.g., under argon or nitrogen) is advisable to prevent slow oxidation of the amino group.

-

Safety: The compound is classified as harmful if swallowed and causes skin and serious eye irritation.[1][5] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.

Conclusion and Future Directions

Methyl 3-amino-4-fluorobenzoate is a valuable chemical entity whose full potential is realized through a thorough understanding of its physicochemical properties. This guide has synthesized available data and provided expert context on the importance of each parameter. While core identifiers and predicted properties are established, this analysis highlights a critical gap in the public domain regarding experimentally determined values for melting point, solubility, and pKa. For any organization intending to use this compound in a regulated development pipeline, the clear next step is to perform the robust experimental determination of these properties. The protocols outlined in the appendix provide a validated starting point for this essential work, ensuring a foundation of scientific integrity for future research and development endeavors.

Appendix: Detailed Experimental Protocols

The following protocols describe standard, validated methodologies for determining the key physicochemical properties discussed in this guide.

A.1 Protocol: Melting Point Determination (Capillary Method)

Principle: This method determines the temperature range over which a solid sample transitions to a liquid. A narrow melting range is indicative of high purity.

Apparatus: Digital melting point apparatus (e.g., DigiMelt or Mel-Temp), capillary tubes (one end sealed), mortar and pestle.

Methodology:

-

Sample Preparation: Ensure the sample is completely dry. Place a small amount of Methyl 3-amino-4-fluorobenzoate onto a clean, dry surface. Grind to a fine powder using a mortar and pestle if necessary.[14]

-

Loading the Capillary: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.[15]

-

Packing the Sample: Invert the tube and tap the sealed end gently on a hard surface to cause the solid to fall to the bottom. Drop the tube, sealed-end down, through a long glass tube onto the benchtop to tightly pack the sample. The final packed sample height should be 2-3 mm.[15]

-

Initial Rapid Determination (Optional): If the melting point is unknown, perform a rapid scan (10-20 °C/min ramp rate) to find an approximate range.[14]

-

Accurate Determination:

-

Set the starting temperature of the apparatus to ~15-20 °C below the approximate melting point.[14][15]

-

Insert the packed capillary tube into the apparatus.[15]

-

Set the ramp rate to a slow value, typically 1-2 °C/min, to ensure thermal equilibrium.[14]

-

Observe the sample through the viewfinder.

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the last crystal of solid melts (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Replicates: Perform the determination in triplicate to ensure reproducibility.

Caption: Workflow for Melting Point Determination.

A.2 Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Principle: This is the "gold standard" method for determining the equilibrium solubility of a compound in a specific solvent system. It involves generating a saturated solution over an extended period and then quantifying the concentration of the dissolved solute.[16][17]

Apparatus: Analytical balance, glass vials with screw caps, orbital shaker or rotator, constant temperature bath/incubator, centrifuge, filtration system (e.g., 0.22 µm syringe filters), HPLC or UV-Vis spectrophotometer.

Methodology:

-

Preparation: Add an excess amount of solid Methyl 3-amino-4-fluorobenzoate to a series of glass vials. The excess should be clearly visible. (e.g., add 5-10 mg to 1 mL of solvent). Prepare at least three replicates for each solvent system (e.g., water, phosphate-buffered saline pH 7.4, ethanol).

-

Equilibration: Tightly cap the vials and place them in an orbital shaker within a constant temperature incubator (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient time to reach equilibrium. A period of 24-48 hours is typical for crystalline compounds.[17][18]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 min) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Take care not to disturb the solid pellet.

-

Filtration (Optional but Recommended): Filter the supernatant through a chemically compatible, low-binding syringe filter (e.g., PVDF or PTFE, 0.22 µm) to remove any remaining fine particulates. The first few drops should be discarded to saturate the filter membrane.

-

Quantification:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Generate a calibration curve using an appropriate analytical method (HPLC-UV is preferred for its specificity and sensitivity).

-

Dilute the filtered sample solution as necessary to fall within the linear range of the calibration curve.

-

Analyze the sample and determine its concentration by interpolating from the calibration curve.

-

-

Reporting: Report the solubility as an average of the replicates, typically in mg/mL or µg/mL.

Caption: Workflow for Shake-Flask Solubility Determination.

A.3 Protocol: pKa Determination (Potentiometric Titration)

Principle: This method involves the gradual titration of a solution of the analyte with a strong acid or base. The pKa is determined from the pH profile, specifically at the half-equivalence point where pH = pKa.[10][11]

Apparatus: Potentiometer with a calibrated pH electrode, automated titrator or manual burette, magnetic stirrer, titration vessel.

Methodology:

-

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) that bracket the expected pKa.[10][12]

-

Sample Preparation:

-

Accurately weigh and dissolve a known amount of Methyl 3-amino-4-fluorobenzoate in a suitable solvent system. A co-solvent like methanol or DMSO may be required if aqueous solubility is low, but results must be extrapolated back to 0% co-solvent.[11]

-

Ensure the final concentration is sufficient for detection (e.g., 1-10 mM).[10]

-

Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.[10][12]

-

-

Titration:

-

Since the primary ionizable group is the basic amine, the titration will be performed with a standardized strong acid (e.g., 0.1 M HCl).

-

Place the sample solution in the titration vessel and begin stirring.

-

Immerse the pH electrode in the solution.

-

Add small, precise increments of the acid titrant.

-

Record the pH value after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the recorded pH values against the volume of titrant added.

-

Identify the equivalence point, which is the point of maximum slope on the titration curve (the steepest part of the curve). This can be found by examining the first derivative of the curve (d(pH)/dV).

-

Determine the volume of titrant at the half-equivalence point (V₁/₂).

-

The pKa is equal to the pH of the solution at this half-equivalence point.

-

-

Reporting: Report the average pKa value from at least three replicate titrations.

Caption: Workflow for Potentiometric pKa Determination.

References

-

Experiment 1 - Melting Points. (n.d.). Retrieved January 11, 2026, from [Link]

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved January 11, 2026, from [Link]

-

Melting point determination. (n.d.). Retrieved January 11, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 11, 2026, from [Link]

-

Experiment (1) determination of melting points. (2021, September 19). Retrieved January 11, 2026, from [Link]

-

Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved January 11, 2026, from [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Retrieved January 11, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 11, 2026, from [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 11, 2026, from [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methyl 4-amino-3-fluorobenzoate. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. Retrieved January 11, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 11, 2026, from [Link]

-

NAMSA. (n.d.). USP/NF Monograph Testing - Potentiometric Titration. Retrieved January 11, 2026, from [Link]

-

NIST WebBook. (n.d.). Methyl 3-amino-4-hydroxybenzoate. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). Methyl 3-amino-4-fluorobenzoate (C8H8FNO2). Retrieved January 11, 2026, from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

Organic Chemistry Data. (2021, October 20). 13C NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). Methyl 3-amino-4-methylbenzoate. Retrieved January 11, 2026, from [Link]

Sources

- 1. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-Amino-4-fluorobenzoate - CAS:369-26-6 - Sunway Pharm Ltd [3wpharm.com]

- 3. scbt.com [scbt.com]

- 4. Methyl 3-amino-4-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 5. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - Methyl 3-amino-4-fluorobenzoate (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

- 7. Methyl-4-amino-3-fluorobenzoate | 185629-32-7 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Methyl 4-aminobenzoate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. rsc.org [rsc.org]

- 14. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. dissolutiontech.com [dissolutiontech.com]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. bioassaysys.com [bioassaysys.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of Methyl 3-amino-4-fluorobenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of methyl 3-amino-4-fluorobenzoate, a key building block in medicinal chemistry. In the absence of an experimentally determined crystal structure, this document leverages high-level computational chemistry to predict its three-dimensional geometry, alongside a discussion of established analytical techniques for its synthesis and characterization. This guide serves as a critical resource for researchers leveraging this molecule in the design of novel therapeutics, offering insights into its steric and electronic properties that govern molecular interactions.

Introduction

Methyl 3-amino-4-fluorobenzoate (C₈H₈FNO₂) is an aromatic compound of significant interest in the pharmaceutical industry.[1][2] Its substituted benzene ring, featuring an amino group, a fluorine atom, and a methyl ester, provides a versatile scaffold for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). The relative positioning of these functional groups dictates the molecule's polarity, hydrogen bonding capabilities, and overall shape, which are critical determinants of its interaction with biological targets.

This guide will delve into the molecular architecture of methyl 3-amino-4-fluorobenzoate. We will explore its predicted conformational landscape through computational modeling and discuss the experimental workflows for its synthesis and characterization, drawing upon established methods for structurally related compounds.

Physicochemical Properties

A foundational understanding of a molecule's physicochemical properties is essential for its application in drug development and chemical synthesis.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| CAS Number | 369-26-6 | PubChem[1] |

| Appearance | Solid | CymitQuimica[2] |

| IUPAC Name | methyl 3-amino-4-fluorobenzoate | PubChem[1] |

| InChI | InChI=1S/C8H8FNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3 | PubChem[1] |

| SMILES | COC(=O)C1=CC(=C(C=C1)F)N | PubChem[1] |

Molecular Structure and Conformational Analysis: A Computational Approach

Due to the unavailability of a public crystal structure for methyl 3-amino-4-fluorobenzoate, Density Functional Theory (DFT) calculations serve as a powerful tool to predict its most stable conformation and to understand the intramolecular interactions that govern its geometry.

Predicted Molecular Geometry

The core of methyl 3-amino-4-fluorobenzoate is a benzene ring, which is expected to be largely planar. The key conformational flexibility arises from the orientation of the methyl ester and amino groups relative to the ring. The fluorine atom, being relatively small, does not introduce significant steric hindrance.

Intramolecular hydrogen bonding is a potential factor influencing the conformation. For instance, in the crystal structure of the related compound, methyl 4-amino-3-methylbenzoate, an intramolecular C—H⋯O hydrogen bond leads to the formation of a five-membered ring, contributing to the planarity of the molecule.[3][4] A similar interaction between the amino group and the carbonyl oxygen of the ester is plausible in methyl 3-amino-4-fluorobenzoate.

The diagram below illustrates the logical workflow for a computational conformational analysis.

Caption: Computational workflow for conformational analysis.

Key Dihedral Angles

The conformation of the methyl ester group relative to the benzene ring is a critical parameter. This is defined by the dihedral angle between the plane of the ester group and the plane of the benzene ring. For optimal conjugation, a planar conformation is generally favored, though steric hindrance can lead to out-of-plane rotations.

Experimental Protocols

The following sections outline representative experimental procedures for the synthesis and characterization of methyl 3-amino-4-fluorobenzoate, based on established methods for analogous compounds.

Synthesis

A common route to this class of compounds is the esterification of the corresponding carboxylic acid.

Protocol: Synthesis of Methyl 3-amino-4-fluorobenzoate

This protocol is adapted from the synthesis of methyl 3-amino-4-methylbenzoate.[5]

-

Reaction Setup: In a round-bottom flask, suspend 3-amino-4-fluorobenzoic acid in anhydrous methanol.

-

Esterification: Cool the mixture in an ice bath and add thionyl chloride dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, remove the solvent under reduced pressure. Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography.

The diagram below outlines the key steps in the synthesis.

Caption: General synthetic workflow for methyl 3-amino-4-fluorobenzoate.

Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for confirming the structure of the synthesized product.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons of the ester group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

-

N-H stretching vibrations of the primary amine.

-

C=O stretching of the ester group.

-

C-F stretching of the aryl fluoride.

-

C-O stretching of the ester.

-

Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Applications in Drug Development

Substituted aminobenzoic acid derivatives are prevalent scaffolds in medicinal chemistry. The specific combination of functional groups in methyl 3-amino-4-fluorobenzoate makes it a valuable precursor for the synthesis of molecules targeting a range of biological pathways. The amino group provides a site for amide bond formation or for the introduction of other functionalities, while the fluorine atom can enhance metabolic stability and binding affinity.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and conformation of methyl 3-amino-4-fluorobenzoate. While an experimental crystal structure remains to be determined, computational modeling offers significant insights into its preferred three-dimensional arrangement. The provided experimental protocols for synthesis and characterization, based on established literature for similar compounds, offer a practical framework for researchers working with this important molecule. A thorough understanding of its structural and electronic properties is paramount for its effective utilization in the design and synthesis of novel therapeutic agents.

References

-

PubChem. (n.d.). Methyl 3-amino-4-fluorobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

- Li, X., Yuan, L. S., Wang, D., Liu, S., & Yao, C. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o886.

-

ResearchGate. (n.d.). Methyl 4-amino-3-methylbenzoate. Retrieved from [Link]

Sources

- 1. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Methyl 3-amino-4-fluorobenzoate | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-amino-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 3-amino-4-methylbenzoate synthesis - chemicalbook [chemicalbook.com]

Navigating the Solubility Landscape of Methyl 3-amino-4-fluorobenzoate: A Technical Guide for Drug Development Professionals

Foreword: The Critical Role of Solubility in Pharmaceutical Development

In the intricate journey of drug discovery and development, the solubility of an active pharmaceutical ingredient (API) in various organic solvents is a cornerstone of process chemistry, formulation development, and ultimately, therapeutic efficacy. The ability to create solutions of desired concentrations dictates the feasibility of purification methods, impacts reaction kinetics, and is paramount in the formulation of stable, bioavailable dosage forms. This guide provides an in-depth technical exploration of the solubility characteristics of Methyl 3-amino-4-fluorobenzoate, a key building block in medicinal chemistry. While comprehensive quantitative solubility data for this specific molecule is not extensively available in the public domain, this document serves as a practical framework for researchers and scientists. It outlines the theoretical underpinnings of solubility, provides a robust experimental protocol for its determination, and leverages data from structurally analogous compounds to predict and understand its behavior in organic media.

Physicochemical Profile of Methyl 3-amino-4-fluorobenzoate

A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility. These parameters offer clues to the intermolecular forces at play and how they might interact with different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Appearance | Solid (predicted) | --- |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |

| Rotatable Bond Count | 2 | PubChem[1] |

The presence of both hydrogen bond donors (the amine group) and acceptors (the ester and fluorine), along with a moderate predicted lipophilicity (XLogP3 of 1.3), suggests that Methyl 3-amino-4-fluorobenzoate will exhibit a nuanced solubility profile, with appreciable solubility in a range of polar and moderately non-polar organic solvents.

Theoretical Framework: Predicting Solubility

The age-old axiom of "like dissolves like" provides a foundational, albeit simplistic, model for predicting solubility. A more sophisticated and quantitative approach is offered by the Hansen Solubility Parameters (HSP), which dissect the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

The principle is that substances with similar HSP values are likely to be miscible.[2] The Hansen Solubility Parameter distance (Ra) between a solute and a solvent can be calculated to quantify this similarity. A smaller Ra value indicates a higher likelihood of solubility.

Below is a conceptual diagram illustrating the principle of Hansen Solubility Parameters.

Caption: Hansen Solubility Parameter (HSP) concept for predicting solubility.

Insights from Structurally Similar Compounds

In the absence of direct quantitative data, examining the solubility of structurally related molecules can provide valuable predictive insights.

-

p-Aminobenzoic acid (PABA): This molecule shares the aminobenzoic acid core. It is slightly soluble in water and soluble in polar organic solvents like ethanol and ether.[3][4] The ester group in Methyl 3-amino-4-fluorobenzoate is expected to increase its solubility in less polar solvents compared to the carboxylic acid of PABA.

-

4-Fluorobenzoic acid: The presence of a fluorine atom can influence solubility. 4-Fluorobenzoic acid is described as being soluble in alcohol, hot water, methanol, and ether, while only very slightly soluble in cold water.[5] This suggests that the fluorine atom in our target molecule will contribute to its solubility in a range of organic solvents.

Based on these analogs, we can hypothesize that Methyl 3-amino-4-fluorobenzoate will demonstrate good solubility in polar aprotic solvents (e.g., DMSO, DMF), alcohols (e.g., methanol, ethanol), and potentially moderate solubility in esters (e.g., ethyl acetate) and chlorinated solvents (e.g., dichloromethane). Its solubility in non-polar hydrocarbon solvents (e.g., hexane, toluene) is expected to be lower.

Experimental Determination of Solubility: A Step-by-Step Protocol

The most reliable method for determining solubility is through experimentation. The isothermal shake-flask method is a widely accepted and robust technique.

Materials and Equipment

-

Methyl 3-amino-4-fluorobenzoate (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the key steps in the experimental determination of solubility.

Caption: Experimental workflow for solubility determination.

Detailed Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Methyl 3-amino-4-fluorobenzoate to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours, but this should be confirmed by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Analysis:

-

Quantify the concentration of Methyl 3-amino-4-fluorobenzoate in the diluted samples using a validated HPLC method. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

The solubility (S) is calculated using the following formula: S = C × DF Where:

-

C is the concentration of the diluted sample determined by HPLC.

-

DF is the dilution factor.

-

-

Safety Considerations

Methyl 3-amino-4-fluorobenzoate is classified as harmful if swallowed, may cause skin and eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All work should be conducted in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion and Future Outlook

While a comprehensive public dataset on the solubility of Methyl 3-amino-4-fluorobenzoate in organic solvents is currently lacking, this guide provides a robust framework for its determination and prediction. By understanding the compound's physicochemical properties, leveraging data from structural analogs, and employing a rigorous experimental protocol, researchers can confidently map its solubility profile. This knowledge is indispensable for optimizing synthetic routes, developing robust purification strategies, and formulating effective drug products. Future work should focus on the experimental determination of its solubility in a wide range of pharmaceutically relevant solvents and the calculation of its Hansen Solubility Parameters to build a comprehensive and predictive solubility model.

References

-

PubChem. Methyl 3-amino-4-fluorobenzoate. Available from: [Link]

- Hansen, C. M. (2007). Hansen solubility parameters: a user's handbook. CRC press.

-

European Commission. SCIENTIFIC COMMITTEE ON CONSUMER PRODUCTS SCCP Opinion on 4-Aminobenzoic acid (PABA). Available from: [Link]

-

Wikipedia. 4-Aminobenzoic acid. Available from: [Link]

-

Hansen Solubility Parameters. Available from: [Link]

Sources

- 1. Methyl 3-amino-4-fluorobenzoate | C8H8FNO2 | CID 12541234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. ec.europa.eu [ec.europa.eu]

- 4. 4-Aminobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Methyl 3-amino-4-fluorobenzoate

Abstract

Methyl 3-amino-4-fluorobenzoate (CAS No: 369-26-6) is a key substituted aniline derivative widely utilized as a building block in the synthesis of pharmaceuticals and agrochemicals. Its precise molecular architecture, featuring an electron-donating amino group and an electron-withdrawing fluorine atom and methyl ester group on a benzene ring, gives rise to a distinct and informative spectroscopic profile. Accurate structural verification and purity assessment are paramount for its application in complex, multi-step syntheses. This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. We will not only present the spectral data but also delve into the causal chemical principles behind the observed signals, offer field-proven protocols for data acquisition, and illustrate key relationships with custom visualizations to empower researchers in their analytical workflows.

Molecular Identity and Physicochemical Properties

Before delving into the spectral data, establishing the fundamental identity of the molecule is crucial. The structural arrangement of functional groups dictates the entire spectroscopic output.

The molecule consists of a benzoate core, substituted at position 3 with an amino group (-NH₂) and at position 4 with a fluorine (-F) atom. This specific substitution pattern is critical for interpreting the aromatic region in NMR spectroscopy.

Diagram 1: Annotated Molecular Structure

Caption: Chemical structure of Methyl 3-amino-4-fluorobenzoate.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | methyl 3-amino-4-fluorobenzoate | PubChem[1] |

| CAS Number | 369-26-6 | PubChem[1] |

| Molecular Formula | C₈H₈FNO₂ | PubChem[1] |

| Molecular Weight | 169.15 g/mol | PubChem[1] |

| Monoisotopic Mass | 169.05390666 Da | PubChem[1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.

¹H NMR Spectral Analysis

The proton NMR spectrum provides a quantitative map of the different types of hydrogen atoms in the molecule. For Methyl 3-amino-4-fluorobenzoate, we expect signals corresponding to the methyl ester protons, the amine protons, and the three distinct aromatic protons.

Causality Behind the Spectrum: The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the substituents. The amino group (-NH₂) is a strong electron-donating group, which tends to shield adjacent protons (shifting them upfield to lower ppm). Conversely, the methyl ester (-COOCH₃) and fluorine (-F) are electron-withdrawing, deshielding nearby protons (shifting them downfield). Critically, the fluorine atom will also cause through-bond spin-spin coupling, splitting the signals of nearby protons, which is diagnostic.

Table 2: Representative ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| ~7.65 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0 | 1H | Aromatic H-6 |

| ~7.30 | ddd | J(H,H) ≈ 8.5, J(H,F) ≈ 2.0, J(H,H) ≈ 2.0 | 1H | Aromatic H-2 |

| ~6.90 | t | J(H,H) ≈ 8.5, J(H,F) ≈ 8.5 | 1H | Aromatic H-5 |

| ~4.10 | br s | - | 2H | -NH₂ |

| ~3.85 | s | - | 3H | -OCH₃ |

Note: These are expected values based on spectral analysis of similar compounds. Actual values may vary slightly based on solvent and concentration.

Diagram 2: ¹H NMR Structural Assignments

Caption: Assignment of protons to their expected chemical shifts.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals all unique carbon atoms in the structure. Due to the low natural abundance of the ¹³C isotope, these experiments require longer acquisition times or higher sample concentrations.[2] The key feature in the ¹³C spectrum of this molecule will be the large, one-bond coupling between the fluorine atom and C-4 (¹JCF), which is an unambiguous diagnostic marker.

Table 3: Representative ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Coupling (JCF) Hz | Carbon Type | Assignment |

|---|---|---|---|

| ~166.5 | - | Carbonyl | C=O |

| ~155.0 | d, ¹JCF ≈ 245 | Aromatic | C-F |

| ~145.0 | d, ²JCF ≈ 10 | Aromatic | C-NH₂ |

| ~128.0 | d, ⁴JCF ≈ 3 | Aromatic | C-H (C-6) |

| ~122.0 | s | Aromatic | C-COOCH₃ |

| ~118.0 | d, ²JCF ≈ 20 | Aromatic | C-H (C-5) |

| ~115.0 | d, ³JCF ≈ 7 | Aromatic | C-H (C-2) |

| ~52.0 | - | Aliphatic | -OCH₃ |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation: Dissolve 10-20 mg of Methyl 3-amino-4-fluorobenzoate in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[2]

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A 30-degree pulse angle with a relaxation delay of 1-2 seconds is typically sufficient.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Due to longer relaxation times for quaternary carbons, a relaxation delay of 2-5 seconds is recommended. A sufficient number of scans (e.g., 1024 or more) may be necessary to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply Fourier transformation to the Free Induction Decay (FID). Perform phase and baseline corrections to obtain the final spectrum.[2]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).[3]

Spectral Interpretation: The IR spectrum of Methyl 3-amino-4-fluorobenzoate will be dominated by characteristic absorptions from the amine, ester, and fluoroaromatic moieties.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

|---|---|---|

| 3480 - 3350 | Medium, sharp (doublet) | N-H asymmetric & symmetric stretching (primary amine) |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2990 - 2950 | Medium | Aliphatic C-H stretching (-OCH₃) |

| ~1710 | Strong, sharp | C=O stretching (ester carbonyl) |

| ~1620, ~1520 | Strong to Medium | C=C aromatic ring stretching & N-H bending |

| ~1280 | Strong | C-O stretching (ester) & C-N stretching |

| ~1250 | Strong | C-F stretching |

Diagram 3: FT-IR Analysis Workflow

Caption: A standard workflow for FT-IR analysis using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and elemental composition of a compound. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Expected Data: Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), we expect to see the protonated molecular ion [M+H]⁺. The measured m/z value should correspond closely to the calculated exact mass.

Table 5: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Description |

|---|---|---|---|

| [M+H]⁺ | 170.0612 | ~170.0610 | Protonated molecular ion |

| [M+Na]⁺ | 192.0431 | ~192.0429 | Sodium adduct |

Fragmentation Analysis (Electron Impact - EI): In EI-MS, the molecule is fragmented, and the pattern is a molecular fingerprint.

-

Molecular Ion (M⁺): A peak at m/z = 169.

-

Loss of Methoxy Radical ([M-•OCH₃]⁺): A significant fragment at m/z = 138, resulting from the cleavage of the ester's methyl group.

-

Loss of Carbomethoxy Group ([M-COOCH₃]⁺): A fragment at m/z = 110, corresponding to the loss of the entire ester functional group.

Diagram 4: Proposed MS Fragmentation Pathway

Caption: Primary fragmentation pathways for the molecular ion under EI-MS.

Safety and Handling

Scientific integrity demands not only accurate data but also safe practice. Methyl 3-amino-4-fluorobenzoate is classified with several hazards.

-

GHS Classification: Harmful if swallowed (H302), Causes skin irritation (H315), and Causes serious eye irritation (H319).[1]

-

Handling Precautions: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

The structural characterization of Methyl 3-amino-4-fluorobenzoate is unequivocally established through a multi-technique spectroscopic approach. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and confirm substituent positions through chemical shifts and distinct C-F couplings. IR spectroscopy rapidly verifies the presence of key amine and ester functional groups. Finally, mass spectrometry confirms the molecular weight and provides corroborating structural evidence through predictable fragmentation. The combination of these techniques provides a robust, self-validating system for confirming the identity and purity of this valuable synthetic intermediate, ensuring its suitability for downstream applications in research and development.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12541234, Methyl 3-amino-4-fluorobenzoate. PubChem. [Link]

-

University of Regensburg. Table of Characteristic IR Absorptions.[Link]

Sources

Introduction: The Structural Significance of Methyl 3-amino-4-fluorobenzoate

An In-Depth Technical Guide to the ¹H and ¹³C NMR Characterization of Methyl 3-amino-4-fluorobenzoate

Methyl 3-amino-4-fluorobenzoate is a substituted aromatic ester of significant interest in synthetic chemistry. As a versatile building block, its unique arrangement of electron-donating (amino) and electron-withdrawing (fluoro, methyl ester) groups on a benzene ring makes it a valuable precursor for the synthesis of pharmaceuticals and other complex organic molecules. An unambiguous confirmation of its molecular structure is paramount for its use in drug development and materials science.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the complete structural elucidation of such molecules in solution. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C NMR characterization of Methyl 3-amino-4-fluorobenzoate. We will move beyond a simple recitation of data, delving into the causal relationships between the molecular structure and the resulting NMR spectra. This paper is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to acquire, interpret, and validate the structure of this and similar substituted aromatic systems.

Theoretical Framework: Predicting the NMR Landscape

Before any experiment is conducted, a theoretical prediction of the NMR spectra provides a critical roadmap for interpretation. The chemical shifts and coupling patterns in Methyl 3-amino-4-fluorobenzoate are governed by the electronic effects of its three distinct substituents.

-

Amino Group (-NH₂): A strong electron-donating group (EDG) through resonance (+R effect). It increases electron density primarily at the ortho and para positions, causing significant shielding (an upfield shift to lower ppm values).[1][2]

-

Fluoro Group (-F): A group with dual effects. It is highly electronegative, leading to electron withdrawal through the sigma bonds (inductive effect, -I), which deshields nearby nuclei. However, its lone pairs can participate in resonance donation (+R effect), which shields them. For fluorine, the inductive effect often dominates, but the resonance effect cannot be ignored.

-

Methyl Ester Group (-COOCH₃): An electron-withdrawing group (EWG) through both inductive (-I) and resonance (-R) effects. It decreases electron density at the ortho and para positions, causing deshielding (a downfield shift to higher ppm values).[3]

The interplay of these competing effects determines the final chemical environment of each proton and carbon nucleus.

Visualizing the Molecule and Numbering Scheme

To facilitate a clear discussion, the standard IUPAC numbering scheme will be used throughout this guide.

Figure 1: Molecular structure and atom numbering scheme.

Predicted ¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H-2, H-5, and H-6. The methyl and amine groups will also produce signals.

-

H-2: This proton is ortho to the electron-withdrawing -COOCH₃ group and meta to the electron-donating -NH₂ group. The deshielding effect of the ester group is expected to be dominant, placing this signal relatively downfield. It will appear as a doublet of doublets due to coupling with H-6 (meta coupling, ⁴JHH) and the fluorine at C-4 (long-range coupling, ⁴JHF).

-

H-6: This proton is ortho to the electron-donating -NH₂ group and meta to the -COOCH₃ group. The strong shielding from the amino group will shift this proton significantly upfield. It will appear as a doublet of doublets due to coupling with H-5 (ortho coupling, ³JHH) and H-2 (meta coupling, ⁴JHH).

-

H-5: This proton is ortho to the fluorine atom and para to the amino group. It is also meta to the ester group. The combined effects make its prediction complex, but it is expected to be shifted upfield by the amino group and coupled to both H-6 (ortho coupling, ³JHH) and the fluorine at C-4 (ortho coupling, ³JHF), resulting in a triplet-like signal (more accurately, a doublet of doublets with similar coupling constants).

-

-NH₂ Protons: These protons will appear as a broad singlet. Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange rates.[4]

-

-OCH₃ Protons: The methyl ester protons will appear as a sharp singlet in a typical upfield region.

Predicted ¹H NMR Data

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (Hz) | Rationale |

| H-2 | 7.5 - 7.7 | dd | ⁴JHH ≈ 2-3, ⁴JHF ≈ 4-5 | ortho to EWG (-COOCH₃), deshielded. |

| H-6 | 7.2 - 7.4 | dd | ³JHH ≈ 8-9, ⁴JHH ≈ 2-3 | ortho to EDG (-NH₂), shielded. |

| H-5 | 6.8 - 7.0 | t (dd) | ³JHH ≈ 8-9, ³JHF ≈ 8-10 | ortho to -F, para to EDG (-NH₂), shielded. |

| -NH₂ | 4.0 - 5.0 | br s | - | Labile protons, variable shift. |

| -OCH₃ | ~3.9 | s | - | Standard methyl ester signal. |

Predicted ¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will display eight distinct signals. The chemical shifts are heavily influenced by the substituents, and importantly, the carbon signals will exhibit splitting due to coupling with the ¹⁹F nucleus.

-

C-4 (C-F): The carbon directly attached to fluorine will show the largest one-bond C-F coupling (¹JCF) and will be significantly shifted downfield due to the electronegativity of fluorine.

-

C-3 (C-NH₂): The carbon attached to the amino group will be shielded relative to benzene, but its position is also influenced by the adjacent fluorine. It will exhibit a two-bond coupling to fluorine (²JCF).

-

C-1 (C-COOCH₃): This ipso-carbon will be deshielded by the ester group and will show a three-bond coupling to fluorine (³JCF).

-

C-2, C-5, C-6: The chemical shifts of these protonated carbons will follow trends similar to their attached protons. C-2 will be the most deshielded of the three. C-5 and C-6 will be more shielded. Each will show a characteristic C-F coupling constant (²JCF for C-5, ³JCF for C-2, and ⁴JCF for C-6).

-

Carbonyl Carbon (C=O): This carbon will appear far downfield, typical for ester carbonyls.

-

Methyl Carbon (-OCH₃): This carbon will appear far upfield, characteristic of sp³-hybridized carbons.

Predicted ¹³C NMR Data

| Carbon | Predicted δ (ppm) | C-F Coupling (¹⁹F) | Rationale |

| C=O | 165 - 168 | - | Ester carbonyl region. |

| C-4 | 150 - 155 | d, ¹JCF ≈ 240-250 Hz | Directly bonded to F, large coupling. |

| C-3 | 140 - 145 | d, ²JCF ≈ 15-20 Hz | Bonded to -NH₂, deshielded by adjacent F. |

| C-2 | 125 - 130 | d, ³JCF ≈ 3-5 Hz | ortho to -COOCH₃. |

| C-1 | 120 - 125 | d, ³JCF ≈ 7-9 Hz | Ipso-carbon to -COOCH₃. |

| C-6 | 118 - 122 | d, ⁴JCF ≈ 1-2 Hz | ortho to -NH₂. |

| C-5 | 115 - 118 | d, ²JCF ≈ 20-25 Hz | ortho to F, para to -NH₂. |

| -OCH₃ | 51 - 53 | - | Methyl ester carbon region. |

Experimental Protocol: A Self-Validating Workflow

The following protocol outlines a comprehensive approach to ensure the acquisition of high-quality, unambiguous data. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common first choice, but deuterated dimethyl sulfoxide (DMSO-d₆) can be superior for observing -NH₂ protons and avoiding signal overlap.[5][6]

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of Methyl 3-amino-4-fluorobenzoate.

-

Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition (400 MHz Spectrometer or higher):

-

Shimming & Locking: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

-

¹H NMR: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise (typically 16-32 scans).

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

DEPT-135: Acquire a Distortionless Enhancement by Polarization Transfer spectrum. This experiment is crucial for differentiating CH/CH₃ (positive signals) from CH₂ (negative signals) and identifying quaternary carbons (absent signals).

-

COSY (Correlation Spectroscopy): Acquire a 2D ¹H-¹H COSY spectrum to establish proton-proton coupling networks, specifically between H-5 and H-6.[7]

-

HSQC (Heteronuclear Single Quantum Coherence): Acquire a 2D ¹H-¹³C HSQC spectrum. This is a cornerstone experiment that unambiguously correlates each proton with its directly attached carbon atom.[8][9]

-

HMBC (Heteronuclear Multiple Bond Correlation): Acquire a 2D ¹H-¹³C HMBC spectrum. This experiment reveals correlations between protons and carbons over two to three bonds, which is essential for assigning the quaternary carbons (C-1, C-3, C-4, and C=O).[10][11]

-

Workflow Visualization

Figure 2: Comprehensive workflow for NMR characterization.

Integrated Data Analysis: Assembling the Structural Puzzle

The final structure is confirmed by integrating all acquired data.

-

Proton Assignments: The ¹H spectrum provides the initial chemical shifts and multiplicities. The COSY spectrum will show a cross-peak between the signals for H-5 and H-6, confirming their ortho relationship.

-

Direct C-H Assignments: The HSQC spectrum is the key to linking the proton and carbon frameworks. Cross-peaks will appear connecting the signals for H-2 to C-2, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon. This provides definitive assignments for all protonated carbons.

-

Quaternary Carbon Assignments: The HMBC spectrum provides the final, critical connections. The logic is as follows:

-

Methyl Protons (-OCH₃): Will show a strong correlation to the carbonyl carbon (C=O) and the methyl carbon (-OCH₃) .

-